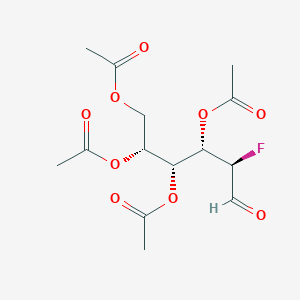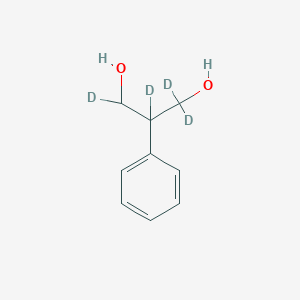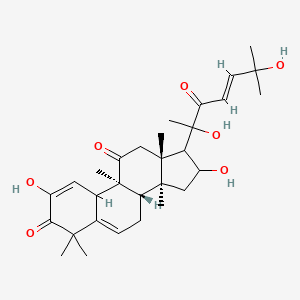
Cucurbitacin I hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cucurbitacin I hydrate is a naturally occurring compound belonging to the cucurbitacin family, which are tetracyclic triterpenes. These compounds are primarily found in plants of the Cucurbitaceae family, such as cucumbers, pumpkins, and gourds. This compound is known for its potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cucurbitacin I hydrate can be synthesized through various methods. One common approach involves the hydrolysis of cucurbitacin E. The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process . Additionally, advanced extraction techniques such as supercritical fluid extraction, ultrasonic-assisted extraction, and microwave-assisted extraction have been employed to isolate cucurbitacins from plant sources .
Industrial Production Methods
Industrial production of this compound often involves the extraction of cucurbitacins from plant materials, followed by purification processes. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are commonly used to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Cucurbitacin I hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the triterpene structure.
Substitution: Substitution reactions can occur at various positions on the cucurbitacin molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various cucurbitacin derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Cucurbitacin I hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of triterpenes and their derivatives.
Biology: Researchers utilize this compound to investigate its effects on cellular processes, including apoptosis and cell cycle regulation.
Industry: This compound is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
Cucurbitacin I hydrate exerts its effects primarily through the inhibition of the JAK2/STAT3 signaling pathway. This pathway is crucial for cell proliferation, survival, and immune response. By inhibiting this pathway, this compound induces apoptosis (programmed cell death) and inhibits tumor growth . Additionally, it interacts with various molecular targets, including Bcl-2/Bax, caspases, cyclins, and NF-κB, to modulate cellular processes .
Comparison with Similar Compounds
Cucurbitacin I hydrate is unique among cucurbitacins due to its specific inhibition of the JAK2/STAT3 pathway. Similar compounds in the cucurbitacin family include:
Cucurbitacin B: Known for its anti-inflammatory and hepatoprotective properties.
Cucurbitacin E: Exhibits potent anticancer activity and is often used as a precursor for synthesizing other cucurbitacins.
Cucurbitacin D: Studied for its antimicrobial and antioxidant properties.
Each of these compounds has distinct biological activities and molecular targets, making them valuable for various research and therapeutic applications .
Properties
Molecular Formula |
C30H42O7 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(8S,9S,13R,14S)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17?,19?,20-,23?,27-,28+,29+,30?/m0/s1 |
InChI Key |
NISPVUDLMHQFRQ-YMORRJOWSA-N |
Isomeric SMILES |
C[C@@]12CC(C([C@]1(CC(=O)[C@]3([C@H]2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C(C)(C(=O)/C=C/C(C)(C)O)O)O |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
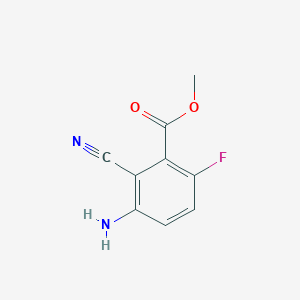
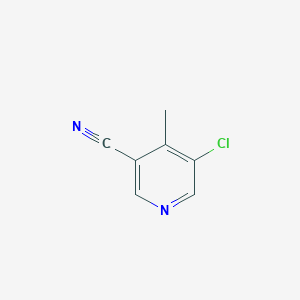
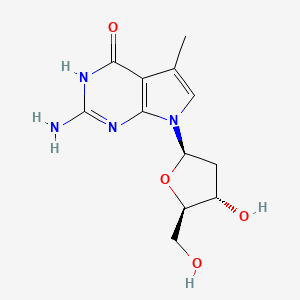
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)

![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
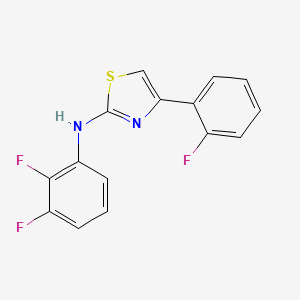
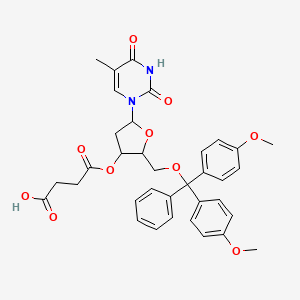
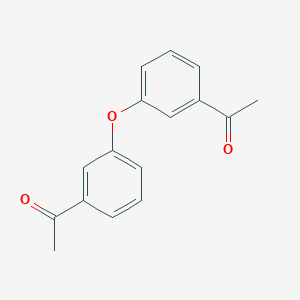
![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
